molecular formula C19H18N2O2 B2878575 methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207058-65-8

methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2878575
CAS No.: 1207058-65-8
M. Wt: 306.365
InChI Key: SYEHSWTXUYIROS-UHFFFAOYSA-N
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Description

methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a chemical compound with a quinoline backbone. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is known for its diverse applications in scientific research.

Preparation Methods

The synthesis of methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid . This method is efficient and yields the desired product in excellent quantities. Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline backbone allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to the inhibition of cell proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

    6-methylquinoline: A simpler quinoline derivative with fewer functional groups.

    4-hydroxyquinoline: Known for its pharmaceutical applications.

    2,4-dihydroxyquinoline: Exhibits unique biological activities

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 6-methyl-4-(4-methylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-4-7-14(8-5-12)20-17-11-18(19(22)23-3)21-16-9-6-13(2)10-15(16)17/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEHSWTXUYIROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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